Latrepirdine

Description

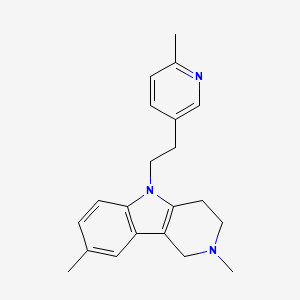

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODQFNWMXFMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189705 | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-73-8 | |

| Record name | Dimebon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrepirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latrepirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Latrepirdine's Neuroprotective Mechanisms: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide delineates the multifaceted mechanism of action of Latrepirdine (formerly known as Dimebon) in the context of neurodegeneration. This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides visual representations of key signaling pathways.

Executive Summary

This compound, initially developed as an antihistamine, has garnered significant interest for its potential neuroprotective properties. Despite promising phase II clinical trial results for Alzheimer's and Huntington's diseases, subsequent phase III trials did not meet their primary endpoints, highlighting the complexity of its mechanism and the translational challenges in neurodegenerative disease research.[1][2][3] This guide explores the core molecular pathways influenced by this compound, focusing on its roles in mitochondrial function, receptor modulation, and autophagy. The presented data and protocols aim to provide a comprehensive resource for the scientific community to inform future research and drug development endeavors in neurodegeneration.

Core Mechanisms of Action

This compound's neuroprotective effects are not attributed to a single target but rather to a constellation of interactions with multiple cellular pathways. The primary mechanisms explored in preclinical studies include the stabilization of mitochondrial function, modulation of various neurotransmitter receptors, and the enhancement of autophagic processes.[1][2]

Mitochondrial Stabilization

A key proposed mechanism of this compound is its ability to enhance mitochondrial function and protect against mitochondrial dysfunction, a central pathological feature in many neurodegenerative diseases.[4] this compound has been shown to inhibit the mitochondrial permeability transition pore (mPTP), thereby preventing the collapse of the mitochondrial membrane potential and subsequent cell death cascades.[5] In vitro studies have demonstrated that this compound can increase mitochondrial membrane potential, enhance ATP production, and increase the activity of succinate dehydrogenase.[6]

Multi-Receptor Antagonism

This compound exhibits affinity for a range of receptors, which may contribute to its observed cognitive and behavioral effects. Notably, it acts as an antagonist at histamine H1, serotonin 5-HT6, and α-adrenergic receptors.[5] Its interaction with the 5-HT6 receptor, in particular, has been linked to pro-cognitive effects.[7] While early research suggested a role for NMDA receptor antagonism, subsequent studies have shown that its affinity for this receptor is relatively weak compared to other antagonists like memantine.[5][8]

Autophagy Induction

This compound has been demonstrated to induce autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles.[9][10] This is particularly relevant for neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease. The induction of autophagy by this compound is mediated, at least in part, through the inhibition of the mTOR signaling pathway.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: Receptor Binding Affinities and Ion Channel Inhibition

| Target | Species | Assay Type | Value (IC50/Ki) | Reference(s) |

| Serotonin Receptor | ||||

| 5-HT6 | Human | Radioligand Binding | 26 nM (Ki) | [5][11] |

| 5-HT6 | Rat | Radioligand Binding | 119 nM (Ki) | [5] |

| 5-HT2C | Human | Functional Assay | >90% inhibition at 10 µM | [5] |

| 5-HT5A | Human | Functional Assay | >90% inhibition at 10 µM | [5] |

| Histamine Receptor | ||||

| H1 | Human | Radioligand Binding | ~1 nM (Ki) | [12] |

| H2 | Human | Functional Assay | >90% inhibition at 10 µM | [5] |

| Adrenergic Receptor | ||||

| α1A, α1B, α1D, α2A | Human | Functional Assay | >90% inhibition at 10 µM | [5] |

| Glutamate Receptor | ||||

| NMDA | Rat | Electrophysiology | 6-90 µM (IC50) | [5] |

| NMDA | - | Radioligand Binding | 105 µM (Ki) | [5] |

| Ion Channels | ||||

| High-Voltage Activated Ca2+ Channels | Mouse | Electrophysiology | 50 µM (IC50) | [5] |

| Potential-Dependent Ca2+ Channels | Rat | Electrophysiology | 57 µM (IC50) | [5] |

Table 2: In Vitro Efficacy and Cellular Effects

| Experimental Model | Endpoint Measured | This compound Concentration | Observed Effect | Reference(s) |

| Mitochondrial Function | ||||

| Cerebellar Granule Cells (Aβ-treated) | Inhibition of Mitochondrial Permeability Transition | 20-100 µM | Inhibition of mPTP opening | [5] |

| Primary Mouse Cortical Neurons | Succinate Dehydrogenase Activity | Nanomolar concentrations | Increased activity | [6] |

| SH-SY5Y Cells | ATP Levels | Nanomolar concentrations | Increased ATP levels | [6] |

| Primary Neurons | Neurite Outgrowth | 0.1-100 nM | Increased neurite outgrowth | [5] |

| Neuroprotection | ||||

| Cerebellar Granule Cells (Aβ-treated) | Neuronal Survival | 25 µM | ~45% increase in survival | [5] |

| Primary Neurons (Glutamate-induced toxicity) | Neuroprotection | 0.1 nM | Significant neuroprotection | [13] |

| Autophagy | ||||

| HeLa cells expressing eGFP-LC3 | Autophagosome Formation | 50 µM | Marked enhancement of eGFP-LC3 puncta | [14] |

| N2a Cells | mTOR and p70S6K Phosphorylation | 50 µM | Significant decrease | [9] |

| Amyloid-beta (Aβ) Levels | ||||

| N2a cells (Swedish APP) | Extracellular Aβ | 500 pM - 5 µM | Up to 64% increase | [15] |

| TgCRND8 synaptoneurosomes | Extracellular Aβx-42 | 1-10 µM | ~10% increase | [3] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| TgCRND8 Mice (Alzheimer's Model) | 3.5 mg/kg/day (i.p.) | Improved learning behavior; Reduced accumulation of Aβ42 and α-synuclein | [16][9] |

| Rat Model of Memory Dysfunction | - | Improved learning and memory | [5] |

| Senescence-Accelerated Mice | 1.5 mg/kg/day (p.o.) for 5 months | Improved exploratory behavior and reduced anxiety | [5] |

| Tg2576 Mice (Alzheimer's Model) | 3.5 mg/kg (single i.p. injection) | Up to 40% increase in interstitial fluid Aβ | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's mechanism of action.

Mitochondrial Permeability Transition Pore (mPTP) Assay

Objective: To assess the effect of this compound on the opening of the mitochondrial permeability transition pore in response to a calcium challenge.

Materials:

-

Isolated mitochondria or permeabilized cells (e.g., SH-SY5Y, HepG2)[17]

-

Calcium Green™-5N dye[17]

-

Calcium chloride (CaCl2) solution

-

This compound stock solution

-

Assay buffer (specific to cell/mitochondria type)

-

Microplate reader with fluorescence detection capabilities (e.g., FLIPR TETRA)[17]

Procedure:

-

Prepare isolated mitochondria or permeabilize cells according to standard protocols.

-

Load the mitochondria/cells with Calcium Green™-5N dye.

-

Incubate the loaded mitochondria/cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Initiate the assay by adding a series of CaCl2 pulses (e.g., 5 µM every 5 minutes) to induce mitochondrial calcium uptake.[17]

-

Monitor the fluorescence of Calcium Green™-5N over time. A sustained increase in fluorescence indicates the opening of the mPTP and release of accumulated calcium.

-

Analyze the calcium retention capacity, which is the amount of calcium the mitochondria can sequester before the mPTP opens. An increase in calcium retention capacity in the presence of this compound indicates inhibition of mPTP opening.

Western Blot for mTOR Signaling Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cell line of interest (e.g., N2a cells)[9]

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin)[18][19]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the specified time (e.g., 3 or 6 hours).[14]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein for mTOR and p70S6K indicates inhibition of the mTOR pathway.

Autophagy Flux Assay using eGFP-LC3

Objective: To visualize and quantify the effect of this compound on autophagosome formation.

Materials:

-

Cell line stably expressing eGFP-LC3 (e.g., HeLa or N2a cells)[14]

-

This compound stock solution

-

Complete cell culture medium

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Plate the eGFP-LC3 expressing cells on coverslips or in imaging-compatible plates.

-

Treat the cells with this compound (e.g., 50 µM) or vehicle for the desired duration (e.g., 3 or 6 hours).[14]

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Acquire images of multiple fields for each condition.

-

Quantify the number of eGFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta in this compound-treated cells compared to control cells indicates an induction of autophagosome formation.

Whole-Cell Patch-Clamp Recording for NMDA Receptor Activity

Objective: To measure the effect of this compound on NMDA receptor-mediated currents in neurons.

Materials:

-

Primary neuronal culture (e.g., rat cortical neurons) or a cell line expressing NMDA receptors[5]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (containing physiological ion concentrations)

-

Internal solution (for the patch pipette)

-

NMDA and glycine (co-agonist) solutions

-

This compound stock solution

Procedure:

-

Prepare neuronal cultures or transfected cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a negative membrane potential (e.g., -70 mV) to record inward currents.

-

Apply a solution containing NMDA and glycine to elicit NMDA receptor-mediated currents.

-

After obtaining a stable baseline response, co-apply this compound with the NMDA/glycine solution at various concentrations.

-

Record the changes in the amplitude of the NMDA receptor-mediated current in the presence of this compound.

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's protective effect on mitochondrial function.

Caption: this compound induces autophagy via mTOR inhibition.

Caption: Multi-receptor targets of this compound.

Caption: Workflow for assessing autophagy flux.

Conclusion

This compound presents a compelling case study in the complexities of drug development for neurodegenerative diseases. Its multi-target mechanism of action, encompassing mitochondrial protection, receptor modulation, and autophagy induction, offers several potential avenues for therapeutic intervention. While the outcomes of late-stage clinical trials were not as anticipated, the wealth of preclinical data provides valuable insights into the underlying cellular and molecular pathways relevant to neurodegeneration. This technical guide serves as a consolidated resource to aid researchers in further exploring these mechanisms and in the rational design of next-generation neuroprotective agents. A thorough understanding of the intricate biology, as detailed in the experimental protocols and pathway diagrams herein, is paramount for advancing the field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute dosing of this compound (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of this compound (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acute dosing of this compound (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. researchgate.net [researchgate.net]

The Rise and Fall of Latrepirdine (Dimebon): A Technical History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrepirdine, more commonly known by its former brand name Dimebon, represents a compelling and cautionary tale in the field of neurodegenerative disease drug development. Initially introduced as a non-selective antihistamine in Russia in 1983, it was later repurposed for the treatment of Alzheimer's and Huntington's diseases, generating significant initial excitement before ultimately failing in pivotal Phase III clinical trials.[1][2][3][4] This technical guide provides a comprehensive history of this compound, detailing its clinical trial data, exploring its proposed mechanisms of action, and outlining the experimental methodologies employed in its evaluation.

A Repurposed Hope: From Antihistamine to Neuroprotective Agent

This compound (2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methylpyridin-3-yl)ethyl)-1H-pyrido[4,3-b]indole) was first developed and used in Russia as an over-the-counter antihistamine.[2][5] In the early 1990s, Russian researchers began to investigate its potential as a neuroprotective agent, with early studies suggesting it had cognitive-enhancing effects.[6][7] This led to its investigation for neurodegenerative disorders, culminating in its licensing by the American biotechnology company Medivation.[2][6]

The initial preclinical and early clinical data were promising. Animal studies suggested that this compound could inhibit brain cell death and improve learning.[1][7] An initial open-label study in 14 Russian patients with Alzheimer's disease also showed improvements in cognitive function.[4][6][8] This early promise set the stage for a series of more rigorous clinical trials that would ultimately determine the fate of the drug.

Clinical Development: A Journey of Promise and Disappointment

The clinical development of this compound for neurodegenerative diseases was marked by a stark contrast between the highly encouraging results of an initial Phase II trial and the subsequent failures in larger, more definitive Phase III studies.

Alzheimer's Disease Clinical Trials

A pivotal Phase II study conducted in Russia suggested significant and sustained benefits of this compound in patients with mild-to-moderate Alzheimer's disease.[9] However, these findings were not replicated in the larger, multi-national Phase III trials.

Table 1: Summary of this compound Clinical Trials in Alzheimer's Disease

| Trial | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoints | Key Outcomes | Adverse Events |

| Russian Phase II | II | 183 | This compound 20 mg TID vs. Placebo | 12 months | ADAS-cog, CIBIC-plus, MMSE, ADCS-ADL, NPI | Statistically significant improvement in all primary endpoints at 6 and 12 months.[4][7] | Generally well-tolerated. Most common were dry mouth and depression/depressed mood.[4][10] |

| CONNECTION (NCT00675623) | III | 598 | This compound 5 mg TID, this compound 20 mg TID vs. Placebo | 6 months | ADAS-cog, CIBIC-plus | No statistically significant difference between this compound and placebo on co-primary or secondary endpoints.[2][6] | Well-tolerated. Similar incidence of adverse events across groups.[2] |

| CONCERT (NCT00829374) | III | 1,003 | This compound 5 mg TID, this compound 20 mg TID vs. Placebo (all as adjunct to donepezil) | 12 months | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints. No significant benefit of this compound over placebo.[3][5][7] | Generally well-tolerated. |

| CONTACT (NCT00912288) | III | Not fully enrolled/completed | This compound vs. Placebo (in patients on donepezil) | 6 months | NPI, ADCS-ADL (severe) | Terminated early, efficacy data not available.[6] | Safety data reported for up to 30 weeks.[6] |

| CONSTELLATION | III | Not fully enrolled/completed | This compound vs. Placebo (in patients on memantine) | 6 months | Not specified | Terminated early. | Not specified |

Huntington's Disease Clinical Trials

The investigation of this compound was also extended to Huntington's disease, another neurodegenerative disorder. While an initial Phase II trial showed some modest cognitive benefit, the subsequent Phase III trial failed to confirm these findings.

Table 2: Summary of this compound Clinical Trials in Huntington's Disease

| Trial | Phase | Number of Patients | Treatment Arms | Duration | Primary Endpoints | Key Outcomes | Adverse Events |

| DIMOND (NCT00497159) | II | 91 | This compound 20 mg TID vs. Placebo | 90 days | Tolerability | Well-tolerated. Showed a statistically significant improvement on the MMSE at day 90 (p=0.03), but not on the UHDRS or ADAS-cog.[4][11] | Comparable rates to placebo.[11] |

| HORIZON (NCT00920946) | III | 403 | This compound 20 mg TID vs. Placebo | 6 months | MMSE, CIBIC-plus | Did not meet primary endpoints. No statistically significant improvement in cognition or global function (MMSE p=0.39; CIBIC-plus p=0.84).[1][9][12] | Generally well-tolerated. Similar overall incidence of adverse events between groups.[1][12] |

Proposed Mechanisms of Action: An Elusive Target

The failure of this compound in Phase III trials led to intense scrutiny of its proposed mechanisms of action. Several hypotheses were put forward, though a definitive understanding remains elusive.

Mitochondrial Stabilization

One of the most prominent theories was that this compound exerted its neuroprotective effects by stabilizing mitochondria. It was proposed to inhibit the mitochondrial permeability transition pore (mPTP), a channel whose prolonged opening can lead to mitochondrial dysfunction and cell death.[1][3] By preventing mPTP opening, this compound was thought to preserve mitochondrial function and protect neurons from degeneration.

Figure 1: Proposed mechanism of this compound in inhibiting the mitochondrial permeability transition pore.

NMDA Receptor Modulation

Early research also suggested that this compound could act as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Overactivation of NMDA receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in neuronal death in neurodegenerative diseases. By weakly blocking these receptors, this compound was thought to offer a degree of neuroprotection.

Figure 2: Proposed mechanism of this compound as a weak NMDA receptor antagonist.

Multi-Receptor Activity

This compound was also found to interact with a variety of other neurotransmitter receptors, including histamine H1 and serotonin 5-HT6 receptors.[4][6][13] The antagonism of 5-HT6 receptors, in particular, has been investigated as a potential pro-cognitive mechanism.[14][15] This multi-target profile complicated the understanding of its primary mechanism of action but also offered alternative explanations for its observed effects.

Figure 3: Overview of this compound's interactions with multiple neurotransmitter receptors.

Experimental Protocols: A General Overview

Detailed, step-by-step experimental protocols from the key this compound studies are not extensively available in the public domain. However, based on the published literature, a general understanding of the methodologies can be outlined.

Clinical Trial Protocols

The clinical trials for this compound followed standard designs for neurodegenerative disease studies.

Figure 4: A generalized workflow for the this compound clinical trials.

-

Patient Population: Patients were typically diagnosed with mild-to-moderate Alzheimer's or Huntington's disease based on established clinical criteria (e.g., NINCDS-ADRDA for Alzheimer's). Key inclusion criteria often included specific scores on cognitive scales like the Mini-Mental State Examination (MMSE).

-

Study Design: The pivotal trials were randomized, double-blind, and placebo-controlled.[2][10]

-

Dosage: The most common dosage of this compound tested was 20 mg administered three times daily (TID).[2][10]

-

Outcome Measures: Efficacy was primarily assessed using validated clinical scales, including:

-

Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): To measure cognitive function.

-

Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus): To assess overall clinical change.

-

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): To evaluate functional ability.

-

Neuropsychiatric Inventory (NPI): To assess behavioral symptoms.

-

Mini-Mental State Examination (MMSE): A brief measure of cognitive status.

-

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[2][6]

Preclinical Experimental Protocols (General)

-

Mitochondrial Permeability Transition Pore (mPTP) Assay: These assays typically involve isolating mitochondria from cells or tissues and then inducing mPTP opening using agents like calcium overload or oxidative stress. The opening of the pore can be measured by monitoring changes in mitochondrial swelling (light scattering), mitochondrial membrane potential (using fluorescent dyes), or calcium retention capacity.[16][17][18] this compound would be added to assess its ability to inhibit these changes. A common method involves using a fluorescent dye like Calcein-AM, which is quenched by cobalt in the cytoplasm but fluoresces within intact mitochondria. Opening of the mPTP allows cobalt to enter and quench the mitochondrial fluorescence.[19]

-

NMDA Receptor Binding Assay: These are typically competitive binding assays using radiolabeled ligands that specifically bind to the NMDA receptor. The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki).

-

5-HT6 Receptor Binding Assay: Similar to the NMDA receptor assays, these would involve radioligand binding studies to determine the affinity of this compound for the 5-HT6 receptor.[14] Functional assays could also be employed to measure the effect of this compound on 5-HT6 receptor-mediated signaling, such as cyclic AMP (cAMP) production.[13]

Conclusion: Lessons from this compound

The story of this compound serves as a critical case study in the challenges of drug development for neurodegenerative diseases. The initial excitement generated by promising early-phase data underscores the importance of robust, well-controlled, and adequately powered Phase III trials to confirm efficacy. The ultimate failure of this compound also highlights the complexities of targeting multifaceted diseases like Alzheimer's and the need for a deeper understanding of a drug's mechanism of action. While this compound did not fulfill its initial promise, the extensive research it generated has contributed valuable knowledge to the field and continues to inform ongoing efforts to develop effective treatments for these devastating disorders.

References

- 1. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]

- 2. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medivation, Inc. Completes Enrollment in Phase 3 'CONCERT' Trial of Dimebon Added to Donepezil in Patients With Alzheimer's Disease - BioSpace [biospace.com]

- 6. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alz-journals.onlinelibrary.wiley.com [alz-journals.onlinelibrary.wiley.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Dimebon Disappoints in Phase 3 Trial of Huntington's Disease [medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Latrepirdine's Effects on Mitochondrial Function: A Technical Whitepaper

Executive Summary

Latrepirdine (formerly known as Dimebon) is a small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][2] A significant body of preclinical research points towards the modulation of mitochondrial function as a core mechanism of its neuroprotective action.[3][4] This document provides an in-depth technical overview of the multifaceted effects of this compound on mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary audience for this whitepaper includes researchers, scientists, and professionals involved in drug development with an interest in mitochondrial pharmacology and neurodegeneration.

Core Mechanisms of this compound on Mitochondrial Function

This compound exerts its influence on mitochondrial health through several interconnected mechanisms, ranging from the activation of key energy-sensing pathways to the modulation of mitochondrial quality control processes.

Activation of AMP-Activated Protein Kinase (AMPK)

One of the most potent effects of this compound is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, at nanomolar concentrations.[5][6]

-

Upstream Activation: The activation of AMPK by this compound is dependent on the upstream kinases LKB1 and CaMKKβ.[6]

-

Metabolic Consequences: AMPK activation leads to an increase in intracellular ATP levels and promotes the translocation of glucose transporter 3 (GLUT3) to the plasma membrane, thereby enhancing glucose uptake in neurons.[5][7]

Enhancement of Mitochondrial Bioenergetics

This compound has been shown to directly improve the bioenergetic capacity of mitochondria, particularly under conditions of cellular stress.

-

Mitochondrial Membrane Potential (ΔΨm): At nanomolar concentrations, this compound increases the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and energy coupling.[8][9] It also makes mitochondria more resistant to depolarization induced by high intracellular calcium concentrations.[8]

-

ATP Production: Corresponding with the increase in ΔΨm, this compound treatment leads to elevated cellular ATP levels.[8][10]

-

Succinate Dehydrogenase Activity: this compound has been observed to increase the activity of succinate dehydrogenase (Complex II of the electron transport chain).[8][10]

Modulation of Mitochondrial Dynamics

Mitochondrial dynamics, the balance between fission and fusion, are crucial for maintaining a healthy mitochondrial network. In cellular models of Alzheimer's disease, this compound has been shown to beneficially modulate the expression of proteins involved in these processes.[3][9]

-

Fission and Fusion Proteins: In a cell model of Alzheimer's disease, this compound treatment enhanced the expression of the fission protein Drp1 and ameliorated the disease-related deficit in the fusion protein OPA1.[3][9]

Regulation of the Mitochondrial Permeability Transition Pore (mPTP)

This compound appears to stabilize mitochondria by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death.[1][3] By increasing the threshold for mPTP induction, this compound makes mitochondria more resilient to stressors like lipid peroxidation.[1]

Stimulation of Autophagy and Mitophagy

This compound stimulates autophagy, the cellular process for degrading and recycling damaged components, including mitochondria (a process termed mitophagy).[3][10] This is a crucial quality control mechanism to remove dysfunctional mitochondria, which can otherwise be a source of excessive reactive oxygen species (ROS).[9]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.

| Parameter | Cell/Animal Model | This compound Concentration | Observed Effect | Reference(s) |

| AMPK Activation | Primary Neurons | 0.1 nM | Potent activation of AMPK. | [5][6] |

| ATP Levels | Primary Neurons | 0.1 nM | Increased intracellular ATP content. | [5][7] |

| ATP Levels | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | Increased cellular ATP levels. | |

| Mitochondrial Membrane Potential (ΔΨm) | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | Increased ΔΨm under non-stress conditions. | [8] |

| Mitochondrial Membrane Potential (ΔΨm) | Mouse primary neurons, SH-SY5Y neuroblastoma cells | 1-10 nM | Enhanced mitochondrial membrane potential. | [9] |

| Succinate Dehydrogenase Activity | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | Increased activity. | [8] |

| Neurite Outgrowth | Cortical, hippocampal, and spinal cord neurons | 0.1 to 100 nM | Induced neurite outgrowth. | [1] |

| Cortical Neuron Process and Branch Length | Cortical neurons | 0.01 to 500 nM | Concentration-dependent increase. | [1] |

| mPTP Inhibition | Isolated Mitochondria | 20 to 100 µM | Inhibited Aβ-induced mitochondrial permeability transition. | [1] |

| Neuron Survival | Cerebellar granule cells (with Aβ) | 25 µM | Increased survival by approximately 45%. | [1] |

| Mitochondrial DNA Content | Primary mouse cortical neurons, SH-SY5Y cells | Nanomolar concentrations | No effect, suggesting no induction of mitochondrial biogenesis. | [8] |

Signaling Pathways and Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual relationships involved in this compound's effects on mitochondrial function.

References

- 1. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]

- 4. This compound: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dimebon (this compound) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Pharmacology of Dimebon (this compound) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Latrepirdine: An In-depth Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of Latrepirdine (also known as Dimebon), a compound that has been investigated for its therapeutic potential in neurodegenerative diseases. This document synthesizes preclinical and clinical data, details experimental methodologies for key assays, and visualizes the core signaling pathways associated with its mechanism of action.

Core Neuroprotective Mechanisms of Action

This compound is proposed to exert its neuroprotective effects through a multi-target mechanism of action.[1] Initially developed as an antihistamine, its potential in neurodegenerative disorders stems from its influence on mitochondrial function, glutamatergic neurotransmission, and cellular autophagy.[2][3]

Mitochondrial Stabilization

A primary proposed mechanism of this compound's neuroprotective action is its ability to stabilize mitochondrial function. It is suggested to inhibit the mitochondrial permeability transition pore (mPTP), a channel whose prolonged opening can lead to mitochondrial dysfunction and initiate cell death pathways.[1] By inhibiting the mPTP, this compound may prevent the release of pro-apoptotic factors and maintain mitochondrial integrity, which is often compromised in neurodegenerative conditions.

Modulation of Glutamatergic Neurotransmission

This compound has been shown to modulate the activity of key glutamate receptors, which are critical for synaptic plasticity, learning, and memory. It potentiates the activity of AMPA receptors at lower concentrations while inhibiting NMDA receptor-induced currents at higher concentrations.[4] This dual action could be beneficial in pathological states of excitotoxicity, a common feature in many neurodegenerative diseases.

Induction of Autophagy

This compound has been demonstrated to stimulate autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[5] This is particularly relevant for neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as amyloid-beta in Alzheimer's disease. The induction of autophagy by this compound is thought to be mediated through the mTOR signaling pathway.[5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials investigating the efficacy of this compound in Alzheimer's Disease and Huntington's Disease.

Table 1: Phase II Clinical Trial Results in Alzheimer's Disease

| Outcome Measure | This compound (20 mg TID) | Placebo | Placebo-Corrected Difference | p-value |

| ADAS-cog (52 weeks) | -6.9 | < 0.0001[2] | ||

| MMSE (52 weeks) | 2.1 | 0.0002[2] | ||

| CIBIC-plus (52 weeks) | -0.7 | 0.0014[2] | ||

| ADCS-ADL (52 weeks) | 4.4 | 0.0014[2] | ||

| NPI (52 weeks) | -3.3 | 0.0201[2] |

TID: three times a day; ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale; MMSE: Mini-Mental State Examination; CIBIC-plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input; ADCS-ADL: Alzheimer's Disease Cooperative Study – Activities of Daily Living; NPI: Neuropsychiatric Inventory.

Table 2: Phase II Clinical Trial Results in Huntington's Disease (90 days)

| Outcome Measure | This compound (20 mg TID) | Placebo | Treatment Effect | 95% Confidence Interval | p-value |

| MMSE | 0.97 points | 0.10-1.85 | 0.03[6][7] | ||

| UHDRS | No significant treatment effect | [6] | |||

| ADAS-cog | No significant treatment effect | [6] |

TID: three times a day; MMSE: Mini-Mental State Examination; UHDRS: Unified Huntington's Disease Rating Scale; ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale.

It is important to note that despite promising Phase II results, subsequent Phase III trials for both Alzheimer's disease and Huntington's disease did not meet their primary endpoints.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective properties of this compound. These protocols are representative of standard techniques in the field.

Mitochondrial Permeability Transition Pore (mPTP) Assay in Cultured Neurons

This protocol outlines a method to assess the effect of this compound on the opening of the mPTP in cultured neurons, a key aspect of its proposed mitochondrial-stabilizing effects. The assay utilizes Calcein-AM, a fluorescent dye that is quenched by cobalt in the cytoplasm but not in intact mitochondria.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Calcein-AM (1 mM stock in DMSO)

-

CoCl₂ (Cobalt Chloride, 100 mM stock in water)

-

Ionomycin (a calcium ionophore, 1 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Plate neurons on glass-bottom dishes or appropriate microplates and culture until the desired stage of differentiation.

-

Loading with Calcein-AM:

-

Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl₂ in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 20-30 minutes at 37°C.

-

-

Treatment with this compound:

-

Wash the cells twice with HBSS to remove excess Calcein-AM and CoCl₂.

-

Add HBSS containing the desired concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period.

-

-

Induction of mPTP Opening:

-

To induce mPTP opening, add Ionomycin (final concentration 1-5 µM) to the positive control and experimental wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence of mitochondrial calcein using a fluorescence microscope (excitation ~488 nm, emission ~515 nm) or a fluorescence plate reader.

-

Acquire images or readings at regular intervals to monitor the decrease in fluorescence, which indicates the opening of the mPTP and quenching of calcein by cytosolic cobalt.

-

Whole-Cell Patch-Clamp Electrophysiology for AMPA and NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to record AMPA and NMDA receptor-mediated currents in cultured neurons, allowing for the investigation of this compound's modulatory effects.

Materials:

-

Cultured neurons on coverslips

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

AMPA and NMDA receptor agonists (e.g., AMPA, NMDA) and antagonists (e.g., CNQX, AP5)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Patching:

-

Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Recording AMPA Receptor Currents:

-

Clamp the cell at a holding potential of -70 mV to minimize the contribution of NMDA receptors.

-

Apply AMPA (e.g., 10 µM) to the perfusion solution to evoke an inward current.

-

After establishing a stable baseline, co-apply this compound with AMPA to determine its effect on the current amplitude.

-

-

Recording NMDA Receptor Currents:

-

Clamp the cell at a holding potential of +40 mV in a magnesium-free external solution to relieve the Mg²⁺ block of NMDA receptors.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an outward current.

-

Co-apply this compound with NMDA/glycine to assess its effect on the NMDA receptor-mediated current.

-

Assessment of Autophagy in SH-SY5Y Cells via Western Blotting

This protocol details the use of Western blotting to measure the levels of key autophagy markers, LC3-II and p62, in SH-SY5Y cells treated with this compound. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

-

SH-SY5Y cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Plate SH-SY5Y cells and treat with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Collect the lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of LC3-II to LC3-I and p62 to the loading control (β-actin).

Cued and Contextual Fear Conditioning in Mice

This protocol describes a standard procedure for cued and contextual fear conditioning in mice, a behavioral paradigm used to assess learning and memory, which can be influenced by neuroprotective compounds like this compound.

Materials:

-

Fear conditioning apparatus with a grid floor for footshock delivery, a sound generator, and a video camera.

-

A novel context for the cued fear test.

-

Experimental mice (e.g., a transgenic model of neurodegeneration and wild-type controls).

-

This compound for administration.

Procedure:

-

Drug Administration: Administer this compound or vehicle to the mice according to the study design (e.g., daily for several weeks prior to testing).

-

Training (Day 1):

-

Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2.8 kHz for 30 seconds).

-

Co-terminate the CS with a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.

-

Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

-

-

Contextual Fear Testing (Day 2):

-

Place the mouse back into the same conditioning chamber (the context) without presenting the tone or the footshock.

-

Record the mouse's behavior for a set period (e.g., 5 minutes) and quantify the amount of time it spends "freezing" (a fear response characterized by complete immobility except for respiration).

-

-

Cued Fear Testing (Day 3):

-

Place the mouse in a novel context with different visual, tactile, and olfactory cues.

-

After a baseline period, present the auditory CS (the tone) without the footshock.

-

Quantify the freezing behavior before and during the presentation of the tone.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for investigating this compound's neuroprotective effects.

This compound's Proposed Neuroprotective Signaling Pathways

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow for Preclinical Investigation of this compound

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Multi-Target Effects

Caption: Logical relationship of this compound's multi-target neuroprotective effects.

References

- 1. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]

- 2. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]

- 4. abcam.com [abcam.com]

- 5. jwatch.org [jwatch.org]

- 6. researchgate.net [researchgate.net]

- 7. A Randomized, Placebo-Controlled Trial of this compound in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (this compound*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]

- 9. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Latrepirdine: A Deep Dive into its Autophagy-Enhancing Properties for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Latrepirdine (formerly known as Dimebon) is a small molecule that has garnered significant interest within the neurodegenerative disease research community for its ability to enhance autophagy, the cellular process responsible for clearing aggregated proteins and damaged organelles. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pro-autophagic effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for assessing this compound's activity are provided to facilitate further research and drug development efforts. Furthermore, this document visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the scientific principles discussed.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive accumulation of misfolded and aggregated proteins, including amyloid-beta (Aβ) and alpha-synuclein (α-synuclein), respectively. This proteotoxicity leads to synaptic dysfunction and neuronal cell death. Autophagy is a critical cellular quality control mechanism that sequesters and degrades these toxic protein aggregates. A growing body of evidence suggests that enhancing autophagy could be a promising therapeutic strategy for these devastating disorders.

This compound, initially developed as an antihistamine, has demonstrated neuroprotective and cognitive-enhancing properties in various preclinical models. A key mechanism of action for this compound is the induction of autophagy, leading to the clearance of pathogenic protein aggregates. While clinical trials in AD and Huntington's disease (HD) have yielded mixed results, the study of this compound's effects on autophagy continues to provide valuable insights into potential therapeutic targets for neurodegeneration.

Molecular Mechanism of this compound-Induced Autophagy

This compound enhances autophagy primarily through the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cellular growth and metabolism.

Inhibition of the mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy. When active, mTORC1 phosphorylates and inhibits key proteins required for the initiation of autophagy, such as ULK1. This compound has been shown to inhibit the mTOR signaling pathway, thereby relieving this inhibition and promoting the formation of autophagosomes. This is evidenced by a reduction in the phosphorylation of mTOR (p-mTOR) and its downstream effector, the p70S6 kinase (p70S6K), in neuronal cell lines treated with this compound.

Figure 1: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and subsequent autophagosome formation.

ATG5-Dependent Autophagy

The formation of the autophagosome is a complex process involving numerous autophagy-related (ATG) proteins. ATG5 is a key component of the ATG12-ATG5-ATG16L1 complex, which is essential for the elongation of the phagophore membrane. Studies have demonstrated that the autophagy-enhancing effects of this compound are dependent on the presence of ATG5, highlighting its role in the core autophagy machinery.[1]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on key autophagy markers and the clearance of neurotoxic protein aggregates from various preclinical studies.

Table 1: Effect of this compound on Autophagy Markers in N2a Neuroblastoma Cells

| Concentration | Treatment Duration | LC3-II Levels (Fold Change vs. Vehicle) | p62 Levels (Fold Change vs. Vehicle) | Reference |

| 5 nM | 3 hours | Significant Increase | Not Reported | |

| 500 nM | 3 hours | Significant Increase | Not Reported | |

| 50 µM | 3 hours | Significant Increase | Significant Decrease | |

| 5 nM | 6 hours | Significant Increase | Not Reported | |

| 500 nM | 6 hours | Significant Increase | Not Reported | |

| 50 µM | 6 hours | Significant Increase | Significant Decrease |

Table 2: this compound-Mediated Clearance of Alpha-Synuclein in SH-SY5Y Neuroblastoma Cells

| Concentration | Treatment Duration | Soluble α-synuclein Monomer Reduction | Insoluble α-synuclein Aggregate Reduction | Reference |

| 10 nM | 14 days | 52.7% | 74.8% | [2] |

Table 3: this compound-Mediated Clearance of GFP-Aβ42 in Yeast (S. cerevisiae)

| Concentration | Treatment Duration | GFP-Aβ42 Reduction | Reference |

| 1 µM | 6 hours | ~10% | [3] |

| 2.5 µM | 6 hours | ~40-50% | [3] |

| 5 µM | 6 hours | ~40-50% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-autophagic effects of this compound.

Western Blot Analysis of LC3-II and p62

This protocol is for assessing the levels of the autophagosome marker LC3-II and the autophagy substrate p62.

-

Cell Culture and Treatment: Plate neuronal cells (e.g., N2a or SH-SY5Y) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is calculated to determine the level of autophagosome formation. A decrease in p62 levels indicates enhanced autophagic flux.

Figure 2: Western blot workflow for analyzing LC3-II and p62 levels.

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes and quantifies the formation of autophagosomes.

-

Cell Transfection and Treatment: Transfect neuronal cells with a plasmid expressing GFP-LC3. After 24-48 hours, treat the cells with this compound or vehicle.

-

Cell Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and mount them on microscope slides. Acquire images using a fluorescence microscope.

-

Image Analysis: Count the number of GFP-LC3 puncta (dots) per cell. An increase in the number of puncta indicates an increase in autophagosome formation. Automated image analysis software can be used for high-throughput quantification.

Alpha-Synuclein Clearance Assay

This assay measures the ability of this compound to clear aggregated α-synuclein.

-

Cell Model: Use a cell line that overexpresses α-synuclein (e.g., SH-SY5Y cells with inducible α-synuclein expression).

-

Treatment: Treat the cells with this compound over a prolonged period (e.g., 14 days) to allow for protein turnover.

-

Fractionation: Lyse the cells and separate the soluble and insoluble protein fractions by ultracentrifugation.

-

Western Blot or ELISA: Analyze the levels of α-synuclein in both fractions by Western blot or a specific ELISA. A reduction in the insoluble fraction indicates clearance of aggregated α-synuclein.

Amyloid-Beta Clearance Assay (ELISA)

This assay quantifies the levels of Aβ peptides.

-

Cell Model: Use a cell line that produces Aβ peptides (e.g., N2a cells overexpressing a mutant form of amyloid precursor protein).

-

Treatment: Treat the cells with this compound.

-

Sample Collection: Collect both the cell culture medium (for secreted Aβ) and the cell lysate (for intracellular Aβ).

-

ELISA: Use specific ELISA kits to quantify the levels of Aβ40 and Aβ42 in the collected samples. A decrease in intracellular Aβ and/or an increase in secreted Aβ can indicate enhanced clearance.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for studying the role of autophagy in neurodegenerative diseases. Its ability to enhance the clearance of toxic protein aggregates through the inhibition of the mTOR signaling pathway provides a strong rationale for the continued exploration of autophagy modulators as potential therapeutics. While the clinical development of this compound itself has faced challenges, the insights gained from its mechanism of action are crucial for the design and development of next-generation autophagy-enhancing compounds with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets of this compound and identifying novel, more potent and selective autophagy enhancers for the treatment of neurodegenerative diseases.

References

An In-depth Technical Guide to the Chemical Synthesis of Latrepirdine

Introduction

Latrepirdine, also known as Dimebon, is a small molecule that was initially developed in Russia as an antihistamine.[1][2] Its chemical formula is C21H25N3, with a molar mass of 319.452 g·mol−1.[1][3] The compound later garnered significant interest for its potential neuroprotective and cognitive-enhancing effects, leading to its investigation as a therapeutic agent for neurodegenerative conditions such as Alzheimer's and Huntington's diseases.[1][4] Although clinical trials ultimately did not lead to its approval for these indications, the synthetic pathways to this compound remain of interest to medicinal chemists and researchers in drug development.[1] This technical guide provides a detailed overview of a prominent chemical synthesis pathway for this compound, including experimental protocols, quantitative data, and visualizations of the reaction sequence.

Synthesis Pathway Overview

One of the documented synthetic routes to this compound (10) proceeds via a multi-step sequence culminating in a Fischer Indole Synthesis to construct the core tricyclic structure.[5] The key starting materials are 6-methylnicotinic acid and p-toluidine. The synthesis involves the formation of an amide, followed by reduction, nitrosation, and reduction to a hydrazine intermediate, which then undergoes the Fischer Indole Synthesis with N-methyl-4-piperidone.[5]

A high-level alternative synthesis involves the condensation of 2-methyl-5-vinyl-pyridine with a γ-carboline derivative under basic conditions.[6] However, this guide will focus on the more detailed step-by-step synthesis described in the literature.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound dihydrochloride.

| Step | Reactants | Product | Reagents/Catalyst | Solvent | Yield |

| 1 | 2-(6-methylpyridin-3-yl)acetic acid (5) | N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6) | p-toluidine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole hydrate, triethylamine | Dichloromethane | 57% |

| 2 | N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6) | N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (7) | Not Specified | Not Specified | - |

| 3 | N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (7) | N-nitroso-N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (8) | Sodium nitrite | Not Specified | - |

| 4 | N-nitroso-N-(4-methylphenyl)-2-(6-methylpyridin-3-yl)ethanamine (8) | 1-(4-methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine (9) | Zinc/acetic acid | Not Specified | - |

| 5 | 1-(4-methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine (9) | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole Dihydrochloride (10) | N-methyl-4-piperidone, p-toluenesulfonic acid monohydrate, HCl gas | Benzene, Ethanol | - |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6)

To a solution of 2-(6-methylpyridin-3-yl)acetic acid (5) (66.0 g, 0.352 mol) in dichloromethane (800 mL), p-toluidine (45.0 g, 0.420 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (101 g, 1.53 mol), 1-hydroxybenzotriazole hydrate (9.5 g, 0.062 mol), and triethylamine (50 mL, 0.36 mol) are added.[5] The mixture is stirred mechanically for 5 hours at 5°C in an ice/water bath.[5] Following the reaction, the mixture is washed with water and dried over anhydrous MgSO4. The filtered solution is then concentrated to dryness. The crude product is purified by silica gel chromatography to yield N-(4-Methylphenyl)-2-(6-methylpyridin-3-yl)acetamide (6) as a white solid (48 g, 57%).[5]

Step 2-4: Synthesis of Hydrazine Intermediate (9)

The amide (6) is reduced to the corresponding N-(pyridinylethyl)toluidine (7).[5] Subsequently, nitrosation of (7) using sodium nitrite leads to the N-nitroso compound (8).[5] This intermediate is then reduced to the hydrazine (9) using zinc and acetic acid.[5]

Step 5: Fischer Indole Synthesis of this compound Dihydrochloride (10)

To a solution of the hydrazine (9) (1.8 g, 0.074 mol) and N-methyl-4-piperidone (0.93 g, 0.082 mol) in benzene (30 mL), p-toluenesulfonic acid monohydrate (20 mg, 1.1 mmol) is added.[5] The mixture is refluxed for 17 hours, with the water generated during the reaction being removed using a Dean-Stark apparatus.[5] After reflux, the solvent is removed, and the residue is dissolved in an ethanol solution saturated with hydrogen chloride (approximately 50 mL). The solution is then further saturated with HCl gas to precipitate the dihydrochloride salt of this compound (10).[5]

Visualizations

The following diagrams illustrate the chemical synthesis pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

Latrepirdine's Interaction with Neurotransmitter Receptors: A Technical Guide

Introduction

Latrepirdine (formerly known as Dimebon) is a small-molecule compound with a complex pharmacological profile. Originally developed and utilized in Russia as a non-selective H1 antihistamine since 1983, it garnered significant interest in the early 2000s for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease and Huntington's disease.[1][2][3] Subsequent research revealed that this compound's mechanism of action is multifaceted, extending far beyond simple histamine receptor antagonism. It interacts with a wide array of molecular targets, including serotonergic, adrenergic, dopaminergic, and glutamatergic receptors, and also modulates mitochondrial function.[1][3][4] This guide provides an in-depth technical overview of this compound's interactions with key neurotransmitter receptors, presenting quantitative binding data, detailing relevant signaling pathways, and outlining the experimental protocols used to elucidate these interactions.

Quantitative Data: Receptor Binding and Functional Activity

This compound's broad-spectrum activity is characterized by its varying affinities for multiple receptor subtypes. The following tables summarize the available quantitative data, primarily binding affinities (Kᵢ) and functional inhibitory concentrations (IC₅₀), to provide a comparative view of its pharmacological profile.

Table 1: Serotonin Receptor Interactions

| Receptor Subtype | Species | Value | Unit | Assay Type | Reference |

| 5-HT₆ | Human | 26 | nM | Kᵢ | [1] |

| 5-HT₆ | Rat | 119 | nM | Kᵢ | [1] |

| 5-HT₂C | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |

| 5-HT₅A | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |

| 5-HT₂A | - | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |

| 5-HT₂B | - | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |

Table 2: Histamine Receptor Interactions

| Receptor Subtype | Species | Value | Unit | Assay Type | Reference |

| H₁ | - | ~1 | nM | Kᵢ | [5] |

| H₁ | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |

| H₂ | - | >90% inhibition | @ 10 µM | % Inhibition | [1] |

Table 3: Adrenergic Receptor Interactions

| Receptor Subtype | Value | Unit | Assay Type | Reference |

| α₁A | >90% inhibition | @ 10 µM | % Inhibition | [1] |

| α₁B | >90% inhibition | @ 10 µM | % Inhibition | [1] |

| α₁D | >90% inhibition | @ 10 µM | % Inhibition | [1] |

| α₂A | >90% inhibition | @ 10 µM | % Inhibition | [1] |

Table 4: Dopamine Receptor Interactions

| Receptor Subtype | Value | Unit | Assay Type | Reference |

| D₁ | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |

| D₂S | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |

| D₃ | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |

Table 5: Glutamate and Other Receptor/Channel Interactions

| Receptor/Channel | Species/Model | Value | Unit | Assay Type | Reference |

| NMDA Receptor | Neurons | 6 - 90 | µM | IC₅₀ | [1] |

| NMDA Receptor | YAC128 Neurons | 10 | µM | IC₅₀ | [1] |

| NMDA Receptor | - | 105 | µM | Kᵢ | [1] |

| AMPA Receptor | Rat Cerebellar Neurons | 42% potentiation | @ 1-20 µM | % Potentiation | [1] |

| High-Voltage Activated Ca²⁺ Channels | Mouse Neurons | 50 | µM | IC₅₀ | [1] |

| Imidazoline I₂ Receptor | - | 70-80% inhibition | @ 10 µM | % Inhibition | [1] |

Signaling Pathways and Mechanisms of Action

This compound's interactions with various receptors trigger or inhibit distinct intracellular signaling cascades. The following sections describe these pathways, accompanied by visualizations created using the DOT language.

Histamine H₁ Receptor Antagonism

As its original clinical application, this compound is a potent antagonist of the histamine H₁ receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Antagonism by this compound blocks the downstream effects of histamine, which include the activation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium.

Caption: this compound blocks the histamine-activated Gq/11 signaling pathway.

Serotonin 5-HT₆ Receptor Antagonism

This compound acts as an antagonist at the 5-HT₆ receptor, a GPCR predominantly expressed in the brain and implicated in cognitive processes.[1][5] This receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound prevents serotonin-induced cAMP production, a mechanism thought to contribute to its potential cognitive-enhancing effects.

Caption: this compound inhibits the serotonin-activated Gs-cAMP signaling cascade.

NMDA Receptor Modulation

This compound demonstrates weak, non-competitive inhibitory effects on the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity.[1] It is suggested to bind to a site distinct from that of memantine.[1] By blocking the NMDA receptor ion channel, this compound can reduce excessive calcium (Ca²⁺) influx, which is a key mechanism of glutamate-induced excitotoxicity implicated in neurodegeneration.

Caption: this compound weakly blocks the NMDA receptor ion channel, reducing Ca²⁺ influx.

Experimental Protocols

The characterization of this compound's interaction with neurotransmitter receptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay (for Kᵢ Determination)

This is the primary method used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity (Kᵢ) of this compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from tissues or cultured cells expressing the receptor of interest. This is typically done by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[6]

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of unlabeled this compound are incubated with the receptor preparation.[6][7]

-